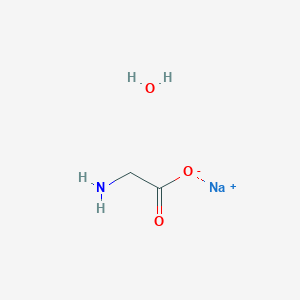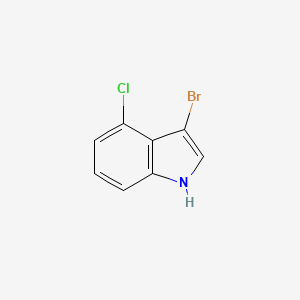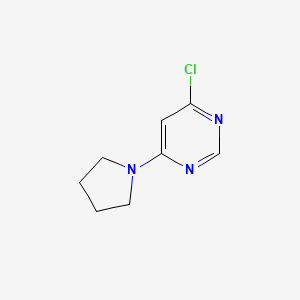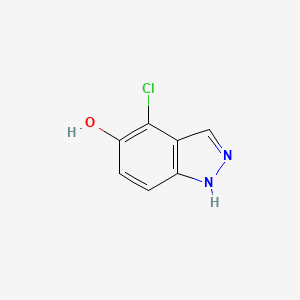
甘氨酸钠盐水合物
描述
Glycine sodium salt hydrate is a derivative of glycine, an amino acid. It is synthesized from choline, threonine, and serine . It serves as a precursor for porphyrins, purines, glutathione, and creatine . It has been used as a component of buffer for homogenization of whole muscle for protein extraction and in electrophoresis buffer .
Molecular Structure Analysis
The linear formula of glycine sodium salt hydrate is H2NCH2CO2Na · xH2O . The molecular weight is 97.05 (anhydrous basis) .Physical And Chemical Properties Analysis
Glycine sodium salt hydrate is a solid substance . It has a melting point of 197-201 °C (lit.) . It is also known to be highly soluble in water .科学研究应用
Protein Extraction Buffer Component
Glycine sodium salt hydrate is used as a component of buffer solutions for the homogenization of whole muscle tissues. This process is crucial for the extraction of proteins, which can then be analyzed for various biochemical studies .
Electrophoresis Buffer
In electrophoresis, which is a method used to separate DNA, RNA, or proteins based on their size and charge, Glycine sodium salt hydrate serves as a key component in the buffer system. It helps maintain pH levels and conductivity during the procedure .
Neurotransmitter Studies
This compound has been utilized in immunohistochemical staining procedures to study neurotransmitters in Zebrafish spinal cord sections. This application is significant in neuroscience research, particularly in understanding neural pathways and disorders .
作用机制
Target of Action
Glycine sodium salt hydrate primarily targets the central nervous system . It serves as a neurotransmitter, particularly in the spinal cord, brainstem, and retina . The compound plays a crucial role in increasing the quality of sleep and neurological functions .
Mode of Action
The mode of action of glycine sodium salt hydrate involves its interaction with its targets, leading to various changes. When glycine receptors are activated, chloride enters the neuron via ionotropic receptors, causing an inhibitory postsynaptic potential (IPSP) . This action results in the hyperpolarization of the membrane potential, thus counteracting excitatory stimuli .
Biochemical Pathways
Glycine sodium salt hydrate affects several biochemical pathways. It modulates intracellular calcium levels and cytokines production . Glycine is also degraded to serine by glycine serine hydroxymethyltransferase 1 in the cytoplasm .
Result of Action
The molecular and cellular effects of the action of glycine sodium salt hydrate are diverse. Studies have shown that glycine treatment effectively prevents organ transplantation failure by mitigating ischemia reperfusion injury caused by cold ischemic storage . Additionally, glycine treatment also enhances graft function during transplantation .
Action Environment
The action, efficacy, and stability of glycine sodium salt hydrate can be influenced by various environmental factors. For instance, the compound’s action as a neurotransmitter in immunohistochemical staining of Zebrafish spinal cord sections has been observed . .
属性
IUPAC Name |
sodium;2-aminoacetate;hydrate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H5NO2.Na.H2O/c3-1-2(4)5;;/h1,3H2,(H,4,5);;1H2/q;+1;/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CIJQGPVMMRXSQW-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(=O)[O-])N.O.[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H6NNaO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20635459 | |
| Record name | Sodium aminoacetate--water (1/1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20635459 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
115.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Glycine sodium salt hydrate | |
CAS RN |
207300-76-3 | |
| Record name | Sodium aminoacetate--water (1/1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20635459 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。








![1-amino-4,5-dihydro-1H-benzo[d]azepin-2(3H)-one](/img/structure/B1592599.png)





![Allylchloro[1,3-bis(2,4,6-trimethylphenyl)imidazol-2-ylidene]palladium(II)](/img/structure/B1592611.png)

